Ethanol, 2-((3-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)propyl)-N-ethylamino)-, dihydrochloride
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Overview
Description
This compound is characterized by its unique structure, which includes a naphthyridine core, a chloro substituent, and an ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((3-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)propyl)-N-ethylamino)-, dihydrochloride involves multiple steps, including the formation of the naphthyridine core, chlorination, and subsequent functionalization with ethylamino and propyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-((3-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)propyl)-N-ethylamino)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: Halogen substitution reactions can occur, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
Ethanol, 2-((3-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)propyl)-N-ethylamino)-, dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol, 2-((3-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)propyl)-N-ethylamino)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethanol, 2-((3-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)propyl)-N-ethylamino)-, dihydrochloride include other naphthyridine derivatives and chloro-substituted organic compounds.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. The presence of the naphthyridine core, chloro substituent, and ethylamino group provides a distinct chemical profile that can be leveraged in various research and industrial contexts.
Properties
CAS No. |
38915-29-6 |
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Molecular Formula |
C20H27Cl3N4O2 |
Molecular Weight |
461.8 g/mol |
IUPAC Name |
2-[3-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]propyl-ethylamino]ethanol;dihydrochloride |
InChI |
InChI=1S/C20H25ClN4O2.2ClH/c1-3-25(11-12-26)10-4-9-22-19-15-6-5-14(21)13-17(15)23-16-7-8-18(27-2)24-20(16)19;;/h5-8,13,26H,3-4,9-12H2,1-2H3,(H,22,23);2*1H |
InChI Key |
LNLKYKYVDUMBDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCNC1=C2C(=NC3=C1C=CC(=C3)Cl)C=CC(=N2)OC)CCO.Cl.Cl |
Origin of Product |
United States |
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